molecular formula C8H10N4S B1268713 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine CAS No. 439692-51-0

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine

Cat. No.: B1268713
CAS No.: 439692-51-0
M. Wt: 194.26 g/mol
InChI Key: BNTVYPPAVREZHM-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by the presence of a thieno ring fused to a pyrimidine ring, with an ethyl group at the 6th position and a hydrazino group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

(6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-2-5-3-6-7(12-9)10-4-11-8(6)13-5/h3-4H,2,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTVYPPAVREZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359186
Record name 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-51-0
Record name 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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